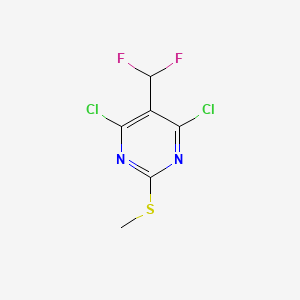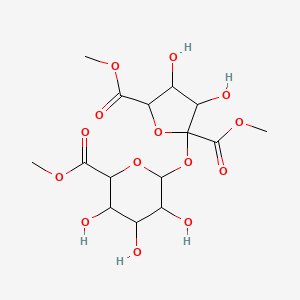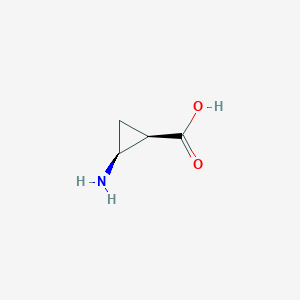
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and a prop-2-yn-1-yl group is attached at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,4-difluorobenzene.
Alkylation Reaction: The 1,4-difluorobenzene undergoes an alkylation reaction with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Electrophiles: For addition reactions, electrophiles such as halogens and hydrogen halides can be used.
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of fluorine atoms with amines would yield amino derivatives, while addition of hydrogen halides to the alkyne group would result in haloalkenes.
科学的研究の応用
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,4-Difluoro-2-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the alkyne group can act as a reactive site for addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
1,4-Difluorobenzene: Lacks the prop-2-yn-1-yl group, making it less reactive in certain types of reactions.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the alkyne group to the benzene ring.
1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the alkyne group to the benzene ring.
Uniqueness
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene is unique due to the presence of both fluorine atoms and the alkyne group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H6F2 |
|---|---|
分子量 |
152.14 g/mol |
IUPAC名 |
1,4-difluoro-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6H,3H2 |
InChIキー |
UHRPZJXRDVLHNP-UHFFFAOYSA-N |
正規SMILES |
C#CCC1=C(C=CC(=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)

![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)

![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)

![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)

